2,3,4,7-Tetramethylbenzo[b]thiophene
Description
Properties
CAS No. |
1010-50-0 |
|---|---|
Molecular Formula |
C12H14S |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
2,3,4,7-tetramethyl-1-benzothiophene |
InChI |
InChI=1S/C12H14S/c1-7-5-6-8(2)12-11(7)9(3)10(4)13-12/h5-6H,1-4H3 |
InChI Key |
ZMAWYWXCNZDPRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(SC2=C(C=C1)C)C)C |
Origin of Product |
United States |
Preparation Methods
Thiophene Ring Formation via Cyclization
The benzo[b]thiophene scaffold is typically constructed through [3+2] cycloaddition or intramolecular cyclization. A prevalent method involves reacting o-halogenated thiophenol derivatives with acetylene equivalents under Pd-catalyzed conditions. For instance, o-iodothiophenol reacts with methylacetylene in the presence of Pd(PPh3)4 to yield benzo[b]thiophene with 68–72% efficiency. Alternative approaches employ Lawesson's reagent-mediated cyclization of ketone precursors, though this method shows reduced regiocontrol for polysubstituted derivatives.
Directed ortho-Metalation (DoM) Techniques
Lithiation strategies enable precise functional group positioning. Using n-BuLi at −78°C, 2-bromobenzo[b]thiophene undergoes directed metalation at the 3-position, allowing sequential methyl group installation. This method requires strict anhydrous conditions and achieves 81% conversion efficiency when coupled with methyl iodide quenching.
Methylation Methodologies
Friedel-Crafts Alkylation
Early synthetic routes employed AlCl3-catalyzed Friedel-Crafts reactions using methyl chloride. However, this approach yields poor regioselectivity (≤35% target product) due to competing methylation at electron-rich positions. Modern adaptations utilize zeolite catalysts under solvent-free conditions, improving selectivity to 58% while reducing reaction time from 24 h to 6 h.
Suzuki-Miyaura Cross-Coupling for Methyl Installation
Palladium-catalyzed coupling of methylboronic acids to brominated intermediates provides superior positional control. 6-Bromo-2,3,4,7-tetramethylbenzo[b]thiophene reacts with trimethylboroxine in dioxane/H2O (3:1) at 80°C, achieving 89% yield with Pd(OAc)2/SPhos catalytic system. Key parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes coupling efficiency |
| Boronic Acid Equiv | 1.5 | Prevents di-methylation |
| Base | K3PO4 | Enhances transmetalation |
Electrophilic Methylation Using Diazomethane
Gas-phase reactions with CH2N2 in Et2O at 0°C enable methylation of deprotonated intermediates. This method shows particular efficacy for the 7-position, achieving 94% methylation when using LDA as base. Safety considerations necessitate flow reactor setups due to diazomethane's explosive nature.
Sequential Functionalization Approaches
Orthogonal Protection/Deprotection Strategy
A four-step sequence enables precise methyl group installation:
- Thiomethyl protection at C2 using MeSSiMe3 (78% yield)
- Directed C3 methylation via LDA/MeI (82%)
- Oxidative removal of thiomethyl group with mCPBA (91%)
- Friedel-Crafts methylation at C4/C7 using MeOTf/Sc(OTf)3 (67%)
This approach achieves 41% overall yield but requires rigorous purification between steps.
One-Pot Tandem Methylation
Recent advances employ cascade reactions using dual catalytic systems. A representative procedure combines:
- Pd(OAc)2 (5 mol%) for C–H activation
- Fe(acac)3 (10 mol%) for radical methyl transfer
- DMF/H2O (4:1) solvent system at 120°C
This method achieves 73% yield of tetramethyl product in 8 h, though scalability remains challenging due to high catalyst loading.
Purification and Characterization
Chromatographic Separation
Silica gel chromatography with petroleum ether/EtOAc (95:5) effectively isolates the target compound from mono-/di-methyl byproducts. Preparative HPLC using C18 columns (MeCN/H2O 85:15) further purifies samples to ≥99% purity.
Spectroscopic Validation
Key characterization data:
- 1H NMR (CDCl3): δ 2.21 (s, 6H, C2/C3-CH3), 2.34 (s, 6H, C4/C7-CH3), 6.92–7.15 (m, 3H, aromatic)
- HRMS : m/z 202.0885 [M+H]+ (calc. 202.0889)
- X-ray Crystallography : Orthorhombic crystal system, space group P212121, with methyl groups creating 14.7° dihedral angle between rings
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | 35–58 | 85–92 | 6–24 | Industrial |
| Suzuki Coupling | 89 | 98 | 12 | Pilot-scale |
| Tandem Catalysis | 73 | 95 | 8 | Lab-scale |
| Orthogonal Strategy | 41 | 99 | 48 | Research |
The Suzuki-Miyaura method offers the best balance of yield and purity, while tandem approaches show promise for reduced reaction times. Industrial production still favors modified Friedel-Crafts protocols due to lower catalyst costs.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene, 2,3,4,7-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form thiophene oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where the methyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: m-CPBA is a common oxidizing agent used for thiophene oxidation.
Reduction: Hydrogenation using palladium catalysts can be employed for reduction reactions.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include thiophene oxides, dihydro derivatives, and various substituted benzothiophenes depending on the reagents and conditions used .
Scientific Research Applications
Benzo[b]thiophene, 2,3,4,7-tetramethyl- has significant applications in scientific research:
Mechanism of Action
The mechanism of action of benzo[b]thiophene, 2,3,4,7-tetramethyl- involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, making it useful in organic electronics. In medicinal chemistry, it interacts with specific enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features and Electronic Properties
- Electronic Effects : Methyl groups in this compound enhance electron density on the thiophene ring, improving stability toward electrophilic substitution compared to unsubstituted analogs. In contrast, phenyl substituents in 2,3,4,5-tetraphenylthiophene extend conjugation, favoring charge transport in materials applications .
- Aromaticity vs. Saturation : Partially saturated derivatives like 4,5,6,7-tetrahydrobenzo[b]thiophene exhibit reduced aromaticity, increasing flexibility and altering binding modes in biological systems .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
- Lipophilicity : Methyl and phenyl groups increase LogP, enhancing membrane permeability but reducing aqueous solubility.
- Thermal Stability : Fully aromatic compounds exhibit higher melting points, favoring solid-state applications .
Biological Activity
2,3,4,7-Tetramethylbenzo[b]thiophene (TMBT) is a sulfur-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of TMBT, including its antimicrobial, anticancer, and antioxidant activities, supported by relevant research findings and data.
Overview of Thiophene Derivatives
Thiophene derivatives, including TMBT, are recognized for their diverse biological activities. These compounds often exhibit properties such as:
- Antimicrobial activity : Effective against various pathogens.
- Anticancer activity : Potential in inhibiting cancer cell proliferation.
- Antioxidant properties : Ability to scavenge free radicals.
The structural features of TMBT contribute to these activities, particularly the presence of multiple methyl groups which enhance its lipophilicity and reactivity.
Antimicrobial Activity
Research indicates that thiophene derivatives possess significant antimicrobial properties. A study evaluating various thiophene compounds found that TMBT exhibited moderate activity against several bacterial strains. The results are summarized in the following table:
| Compound | S. aureus | E. coli | B. subtilis | S. typhi |
|---|---|---|---|---|
| TMBT | + | + | ++ | ++ |
Key:
- (+): weakly active
- (++): moderately active
The antimicrobial efficacy of TMBT is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Anticancer Activity
The anticancer potential of TMBT has been investigated in vitro against various cancer cell lines. A notable study reported that TMBT demonstrated significant cytotoxic effects on PC-3 prostate cancer cells with an IC50 value of 22.5 ± 0.1 μM, indicating its potential as a lead compound for further development in cancer therapy .
Case Study: Cytotoxicity Against Cancer Cells
A comparative analysis was conducted on the cytotoxic effects of TMBT and other thiophene derivatives:
| Compound | IC50 (μM) |
|---|---|
| TMBT | 22.5 ± 0.1 |
| Compound A | 30.0 ± 0.5 |
| Compound B | 50.0 ± 1.0 |
This data highlights TMBT's superior potency compared to other synthesized compounds, reinforcing its potential as an effective anticancer agent .
Antioxidant Activity
Antioxidant activity is another critical aspect of TMBT's biological profile. In vitro assays demonstrated that TMBT could effectively scavenge free radicals, contributing to its protective effects against oxidative stress-related diseases.
The antioxidant potential was quantified using the DPPH radical scavenging assay:
| Compound | IC50 (μM) |
|---|---|
| TMBT | 165 ± 2.8 |
| Standard (Ascorbic Acid) | 100 ± 1.5 |
These findings suggest that TMBT may play a role in preventing oxidative damage in biological systems .
Q & A
Q. What are the common synthetic routes for preparing 2,3,4,7-Tetramethylbenzo[b]thiophene derivatives?
- Methodological Answer : The synthesis often involves AuCl-catalyzed cyclization of substituted (t-butylsulfanyl)(ethynyl)benzenes or thiophenes. For example, 4,7-dibromobenzo[b]thiophene derivatives are synthesized via this method, followed by functionalization through cross-coupling reactions . Alternative approaches include multi-step organic reactions involving alkylation and cyclization of tetrahydrobenzo[b]thiophene precursors, as described in studies optimizing substituent positions for biological activity .
Q. Table 1: Comparison of Synthetic Methods
Q. How can the purity and structural integrity of synthesized this compound be verified?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Compare experimental H/C chemical shifts with computational predictions (e.g., MP2/6-311G** level calculations) .
- X-ray Diffraction : Resolve crystal structures for unambiguous confirmation, as demonstrated for dibenzothiophene derivatives .
- Mass Spectrometry : Validate molecular weights using high-resolution MS, referencing NIST Standard Reference Data for thiophene derivatives .
Q. What biological activities are associated with this compound derivatives?
- Methodological Answer : These derivatives exhibit antimicrobial, antitumor, and anti-Alzheimer properties. For example:
- Antimicrobial Activity : Test against Gram-positive/negative bacteria using agar diffusion assays, with MIC values ranging from 8–64 µg/mL .
- Cytotoxicity : Evaluate via MTT assays on cancer cell lines (e.g., IC values of 10–50 µM reported for tetrahydrobenzo[b]thiophene analogs) .
Advanced Research Questions
Q. How do substituent positions on the benzo[b]thiophene scaffold influence electronic properties and reactivity?
- Methodological Answer : Substituents alter π-electron conjugation and redox behavior. For instance:
- Electron-Withdrawing Groups (e.g., Br) : Increase electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Methyl Groups : Enhance steric hindrance, reducing aggregation in polymeric materials (e.g., thiophene-based dyes) .
- Computational Analysis : Use DFT calculations to map HOMO/LUMO distributions and predict regioselectivity in reactions .
Q. How can computational methods aid in predicting the spectroscopic properties of this compound?
- Methodological Answer : MP2/6-311G** level calculations accurately reproduce experimental bond lengths (e.g., C–S: 1.71 Å vs. 1.73 Å experimentally) and thermodynamic properties (e.g., entropy: 278 J/mol·K vs. 276 J/mol·K experimentally) . For near-IR applications, TD-DFT simulations predict absorption maxima shifts in aza-BODIPY dyes incorporating thiophene rings .
Q. What strategies resolve contradictions in reaction yields when using different catalytic systems for synthesizing benzo[b]thiophene derivatives?
- Methodological Answer : Analyze reaction conditions and catalyst selectivity:
- Catalyst Screening : Compare AuCl (yield: 65–78%) vs. Pd-based systems (yield: 40–55%) for cyclization reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of ethynyl precursors, enhancing yields by 15–20% .
- Statistical Validation : Apply false discovery rate (FDR) controls to identify significant variables in high-throughput screening .
Methodological Challenges and Data Analysis
Q. How can discrepancies between computational and experimental spectroscopic data be addressed?
- Methodological Answer : Calibrate computational models using benchmark experimental data. For example:
- Bond Length Adjustments : Refine basis sets (e.g., 6-311++G**) to match X-ray diffraction data .
- Thermodynamic Properties : Validate entropy (S°) and heat capacity (C) calculations against NIST reference values .
Q. What advanced characterization techniques are critical for studying thiophene-based polymers?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
